molecular formula C15H15N3S2 B2998470 5-[2-(3,4-Dimethylanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile CAS No. 338751-26-1

5-[2-(3,4-Dimethylanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile

Cat. No. B2998470
CAS RN: 338751-26-1
M. Wt: 301.43
InChI Key: ZYJPGUPOKHLYKT-VOTSOKGWSA-N
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Description

5-[2-(3,4-Dimethylanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile is a chemical compound with the molecular formula C15H15N3S2 . It has a molecular weight of 301.43 .


Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C15H15N3S2 . It includes an isothiazole ring, a vinyl group, a dimethylanilino group, and a methylsulfanyl group. The exact spatial arrangement of these groups would be determined by the compound’s specific stereochemistry.


Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 431.3±45.0 °C and its density is predicted to be 1.26±0.1 g/cm3 . Its pKa value is predicted to be 1.32±0.70 .

Scientific Research Applications

Electrosynthesis of Isothiazoles

The electrosynthesis of sulfur-containing compounds, including isothiazoles, from vinyl sulfones with a cyano group has been studied. This process involves the elimination of a phenylsulfonyl group and the addition of polysulfide anion(s) produced by electroreduction of elemental sulfur. This synthesis method is significant in creating diverse sulfur-containing compounds, including isothiazoles (Kunugi et al., 1999).

Structural Variations and Reactions

The thiocarbonyl group in compounds like isothiazoles can undergo various reactions, leading to structural variations. This includes methylation processes and reactions with CH-acidic compounds, which result in the formation of different isothiazole derivatives (Hanefeld & Wurtz, 2000).

Polymerization and Reactivity Studies

Studies on the polymerization behavior of dihydrothieno[3,2-b]thiophene derivatives have been conducted. These investigations shed light on the reactivity and potential applications of such compounds in polymer science (Itoh et al., 1999).

Catalysis

Research into the catalytic activity of poly(3,4‐dimethyl‐5‐vinylthiazolium) in the thioesterification of aldehydes with thiols has been conducted. This study is important in understanding the catalytic properties of such polymeric materials (Chung et al., 2016).

Synthesis of Metabolites

Enantioselective synthesis of metabolites of certain receptor antagonists involving isothiazole derivatives has been explored. This research is crucial in the field of medicinal chemistry and drug development (Matsubara et al., 2000).

Isoxazole Pyrolysis

The pyrolysis of isoxazole derivatives, including those with dimethyl groups, has been studied. This research provides insights into the decomposition pathways and primary products of pyrolysis, which are essential for understanding the thermal behavior of these compounds (Nunes et al., 2011).

properties

IUPAC Name

5-[(E)-2-(3,4-dimethylanilino)ethenyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3S2/c1-10-4-5-12(8-11(10)2)17-7-6-14-13(9-16)15(19-3)18-20-14/h4-8,17H,1-3H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJPGUPOKHLYKT-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC=CC2=C(C(=NS2)SC)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N/C=C/C2=C(C(=NS2)SC)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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